3-(4-Nitro-1H-1,2,3-benzotriazol-1-YL)-1-adamantanol
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Overview
Description
3-(4-Nitro-1H-1,2,3-benzotriazol-1-YL)-1-adamantanol is a synthetic organic compound that combines the structural features of benzotriazole and adamantanol. Benzotriazole derivatives are known for their applications in corrosion inhibition, while adamantanol derivatives are often studied for their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-1H-1,2,3-benzotriazol-1-YL)-1-adamantanol typically involves the following steps:
Nitration of Benzotriazole: Benzotriazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The nitrated benzotriazole is then coupled with 1-adamantanol under basic conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl group on the adamantanol moiety can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Acyl chlorides, alkyl halides, bases like pyridine or triethylamine.
Major Products
Reduction Product: 3-(4-Amino-1H-1,2,3-benzotriazol-1-YL)-1-adamantanol.
Substitution Products: Various esters or ethers depending on the electrophile used.
Scientific Research Applications
Chemistry
Corrosion Inhibition: Benzotriazole derivatives are known for their ability to inhibit corrosion, particularly in copper and its alloys.
Catalysis: The unique structure of adamantanol derivatives can be utilized in designing novel catalysts for organic reactions.
Biology and Medicine
Antimicrobial Activity: Some benzotriazole derivatives have shown potential antimicrobial properties, making them candidates for further study in medicinal chemistry.
Drug Delivery: The adamantanol moiety can be used to enhance the delivery and stability of pharmaceutical compounds.
Industry
Polymer Additives: Benzotriazole derivatives are used as UV stabilizers in polymers to prevent degradation from sunlight exposure.
Mechanism of Action
The mechanism of action of 3-(4-Nitro-1H-1,2,3-benzotriazol-1-YL)-1-adamantanol would depend on its specific application. For example:
Corrosion Inhibition: The compound likely adsorbs onto the metal surface, forming a protective layer that prevents oxidation.
Antimicrobial Activity: The nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzotriazole: Shares the benzotriazole core but lacks the adamantanol moiety.
1-Adamantanol: Contains the adamantanol structure but lacks the benzotriazole moiety.
Uniqueness
3-(4-Nitro-1H-1,2,3-benzotriazol-1-YL)-1-adamantanol is unique in combining the properties of both benzotriazole and adamantanol, potentially offering enhanced stability, biological activity, and versatility in various applications.
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
3-(4-nitrobenzotriazol-1-yl)adamantan-1-ol |
InChI |
InChI=1S/C16H18N4O3/c21-16-7-10-4-11(8-16)6-15(5-10,9-16)19-12-2-1-3-13(20(22)23)14(12)17-18-19/h1-3,10-11,21H,4-9H2 |
InChI Key |
YJHYNMFMFAOKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N4C5=C(C(=CC=C5)[N+](=O)[O-])N=N4 |
Origin of Product |
United States |
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